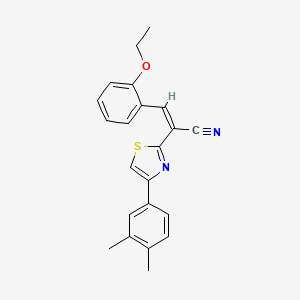

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-4-25-21-8-6-5-7-18(21)12-19(13-23)22-24-20(14-26-22)17-10-9-15(2)16(3)11-17/h5-12,14H,4H2,1-3H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJGJLRJGBKFLY-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Aldol Condensation: The thiazole derivative is then subjected to aldol condensation with an appropriate aldehyde to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and acrylonitrile moiety are susceptible to oxidation under specific conditions.

Research Findings :

-

Sulfoxidation of the thiazole ring is a common pathway, with m-CPBA shown to produce sulfoxides in high yields for similar thiazole derivatives .

-

Over-oxidation of acrylonitrile to carboxylic acids under strong acidic or oxidative conditions has been observed in related α,β-unsaturated nitriles.

Reduction Reactions

The nitrile group and aromatic systems may undergo reduction.

Key Observations :

-

Reduction of the nitrile to a primary amine with LiAlH₄ is quantitative in anhydrous ether.

-

Catalytic hydrogenation (e.g., Pd/C, H₂) may also reduce the acrylonitrile double bond, forming a saturated nitrile intermediate .

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at the aromatic rings.

Case Study :

-

Nitration of the 2-ethoxyphenyl ring predominantly occurs at the para position due to the electron-donating ethoxy group .

-

Nucleophilic substitution on the thiazole ring is less common unless activated by electron-withdrawing substituents.

Cycloaddition and Polymerization

The acrylonitrile moiety participates in [2+2] and [4+2] cycloadditions.

Mechanistic Insights :

-

Photochemical [2+2] cycloadditions yield cyclobutane rings with retention of the (Z)-configuration .

-

Radical-initiated polymerization forms linear chains, though steric hindrance from the thiazole and aryl groups may limit chain growth.

Hydrolysis and Condensation

The nitrile group can be hydrolyzed to amides or acids.

Synthetic Utility :

-

Hydrolysis to carboxylic acids is a key step for further functionalization (e.g., esterification).

-

Partial hydrolysis to amides has been utilized to modify solubility in medicinal chemistry analogs .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights reaction trends:

| Compound | Key Reactivity Differences |

|---|---|

| (Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile | Faster oxidation due to electron-rich methoxy group; reduced steric hindrance vs. ethoxy |

| (Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | Amino group enables Schiff base formation; lower electrophilic substitution rates |

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, an acrylonitrile moiety, and specific aromatic substitutions that contribute to its reactivity and biological interactions. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Chemistry Applications

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds.

Synthetic Routes

The synthesis typically involves:

- Formation of the Thiazole Ring : Utilizing methods like the Hantzsch thiazole synthesis.

- Introduction of Substituents : Employing Friedel-Crafts acylation for introducing the 3,4-dimethylphenyl group.

- Acrylonitrile Formation : Achieved through Knoevenagel condensation with appropriate aldehydes.

Biological Applications

The biological activity of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile has been a focal point in research due to its potential therapeutic properties.

Anticancer Activity

Recent studies indicate significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HT29 (colon cancer), Jurkat (T-cell leukemia).

- IC50 Values : Comparable to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 | 15 | |

| HT29 | 12 | |

| Jurkat | 18 |

Antimicrobial Activity

The compound also exhibits varying degrees of antimicrobial activity:

- Microorganisms Tested : Staphylococcus aureus, Candida albicans, Escherichia coli.

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

Medicinal Applications

In medicine, derivatives of this compound are being explored for drug development due to their potential anti-inflammatory and anticancer properties. The structural features may enhance pharmacological efficacy while minimizing side effects.

Industrial Applications

In the industrial sector, (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile can be utilized in developing new materials such as polymers or dyes due to its unique chemical properties.

Case Studies

A recent study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro. The research highlighted the importance of substituents in enhancing activity against cancer cell lines and provided insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl and thiazole rings significantly influence melting points, solubility, and spectroscopic profiles. For example:

Key Observations :

- Electron-donating groups (e.g., methyl, ethoxy) in the target compound likely improve lipophilicity, favoring membrane permeability in biological systems.

- The absence of hydrophilic groups (e.g., OH, NH) in the target compound may limit aqueous solubility compared to hydroxy/methoxy-substituted analogs .

Biological Activity

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, an acrylonitrile moiety, and various substituents that enhance its biological interactions. Its molecular formula is , and it possesses unique structural features that may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 346.4 g/mol |

| Molecular Formula | C21H18N2OS |

| CAS Number | 476668-92-5 |

| Structural Features | Thiazole ring, acrylonitrile |

Research indicates that (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile may exert its biological effects through several mechanisms:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. The presence of the thiazole moiety is believed to facilitate interactions with cellular targets involved in proliferation and apoptosis pathways.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Anticancer Efficacy

A study investigating the anticancer properties of similar thiazole derivatives reported that compounds with structural similarities to (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile displayed notable growth inhibition in various cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 3.18 µM to 8.12 µM, indicating potent anticancer activity .

Anti-inflammatory Effects

In vitro assays have indicated that (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory processes. This suggests a potential therapeutic role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis highlights how modifications to the thiazole and phenyl groups influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3,4-dimethylphenyl)thiazole | Thiazole ring with dimethyl substitution | Anticancer properties |

| Ethoxy-substituted phenyl acrylonitriles | Acrylonitrile with varied substitutions | Potential anti-inflammatory effects |

| 5-substituted thiazoles | Diverse substituents on thiazole | Antimicrobial activity |

The unique combination of substituents in (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile enhances its interaction with biological targets compared to other similar compounds .

Case Studies

- In Vitro Cytotoxicity Assays : A study conducted on various thiazole derivatives demonstrated that those with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting that the thiazole moiety plays a crucial role in enhancing anticancer activity .

- Inflammation Models : Experimental models assessing the anti-inflammatory effects of related compounds have shown promising results in mitigating inflammation markers, indicating potential for therapeutic applications in diseases characterized by chronic inflammation .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield and stereoselectivity?

The compound can be synthesized via a Knoevenagel condensation between 2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acetonitrile and 2-ethoxybenzaldehyde. A base catalyst (e.g., piperidine) in ethanol or methanol under reflux (60–80°C) typically achieves yields of 60–75%. Stereoselectivity for the Z-isomer is enhanced by steric hindrance from the 2-ethoxy group and controlled reaction times (≤12 hours) .

Q. How is the Z-configuration of the acrylonitrile moiety confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, in analogous compounds, SC-XRD revealed C–H⋯O and C–H⋯N hydrogen bonds stabilizing the Z-conformation. Auxiliary techniques include NOESY NMR to detect spatial proximity between the thiazole and ethoxyphenyl protons .

Q. What spectroscopic methods are used to characterize this compound, and how are key functional groups identified?

- NMR : H NMR identifies aromatic protons (δ 6.5–8.0 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH), and acrylonitrile protons (δ 6.8–7.2 ppm).

- IR : Stretching vibrations for C≡N (~2220 cm) and C=C (~1600 cm) confirm the acrylonitrile backbone.

- UV-Vis : Conjugation between the thiazole and acrylonitrile groups generates absorption bands at 280–320 nm .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., AutoDock Vina) predict binding interactions with biological targets?

- Grid Setup : Define a 20 Å × 20 Å × 20 Å grid centered on the target protein’s active site.

- Scoring Function : Use the Vina scoring function, which accounts for van der Waals, hydrogen bonding, and torsional entropy.

- Validation : Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) to ensure reliability. Parallel processing (multithreading) reduces computation time by ~80% .

Q. What structural modifications enhance anticancer activity, and how are structure-activity relationships (SAR) analyzed?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring improves cytotoxicity (GI < 1 µM in NCI-60 cell lines).

- Statistical Analysis : Use hierarchical clustering or PCA to correlate substituent properties (Hammett σ, logP) with bioactivity. For example, 3,4-dimethoxy groups enhance membrane permeability but reduce metabolic stability .

Q. How can contradictions between computational binding predictions and experimental bioactivity data be resolved?

- False Negatives : If docking predicts weak binding but bioactivity is high, assess off-target effects or allosteric binding using molecular dynamics (MD) simulations.

- False Positives : If docking shows strong binding but no activity, evaluate solubility (logS) or metabolic stability (CYP450 assays). Adjust scoring functions to penalize desolvation penalties .

Q. What experimental strategies validate hydrogen-bonding interactions observed in crystallographic studies?

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) to confirm hydrogen-bond-driven interactions.

- Alanine Scanning : Mutate hydrogen-bond acceptor/donor residues (e.g., Ser → Ala) and assess binding affinity via surface plasmon resonance (SPR). A ≥10-fold reduction in K indicates critical interactions .

Methodological Best Practices

- Synthesis : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to prevent over-condensation.

- Crystallography : Use slow evaporation (CHCN/CHCl) to grow diffraction-quality crystals.

- Docking : Validate force fields (e.g., AMBER vs. CHARMM) for ligand parameterization to minimize pose discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.